1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one
Overview
Description
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one is a chemical compound that belongs to the class of sulfonamides. It has been found to exhibit a wide range of biological activities, making it an important compound in the field of medicinal chemistry. In
Scientific Research Applications
Anti-HIV Activity
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives have been explored for their potent anti-HIV-1 activities. Studies have shown that certain derivatives, particularly those with modifications at the sulfonyl group, exhibit low nanomolar concentration range potencies against HIV-1, including strains carrying NNRTI-resistant mutations. The introduction of methyl groups at specific positions on the phenyl ring has been found to enhance the anti-HIV-1 activity, making these compounds promising candidates for further investigation as antiviral agents (Silvestri et al., 2003).
Anti-Inflammatory and Antitumor Effects
The compound and its related structures have been identified for their significant anti-inflammatory and antitumor effects. A class of 4-(aryloyl)phenyl methyl sulfones, which likely include derivatives of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one, was synthesized and evaluated for their cyclooxygenase inhibitory activity. These compounds were found to inhibit COX-2 selectively and demonstrated potent anti-inflammatory activity in vivo, surpassing that of traditional NSAIDs like ibuprofen in certain tests. Additionally, some derivatives exhibited strong activity against carrageenan-induced inflammation and showed a weak capacity to inhibit the proliferation of various human cell lines in vitro, indicating potential antitumor applications (Harrak et al., 2010).
Catalytic Applications
Derivatives of 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one have been utilized in catalytic applications, particularly in ruthenium-catalyzed hydroarylation processes. These processes involve the intramolecular hydroarylation of alkene-tethered benzoic acid derivatives, leading to the formation of dihydrobenzofurans and indolines. The methodology demonstrates the compound's utility in complex organic synthesis and its potential in facilitating the development of novel organic compounds with diverse biological activities (Ghosh et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain. This is due to the decreased production of prostaglandins resulting from the inhibition of COX enzymes .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-5-7-12(8-6-11)20(18,19)16-10-9-13-14(16)3-2-4-15(13)17/h5-10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODKWYHJKWMTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363380 | |
Record name | 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one | |
CAS RN |
35577-89-0 | |
Record name | 1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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